1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol
Description
1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol is a fluorinated propanol derivative characterized by a trifluoromethyl group and a 2-(2-pyridinyl)ethylamino substituent. This compound is of interest in medicinal chemistry and materials science due to its unique electronic and steric features .
Properties
IUPAC Name |
1,1,1-trifluoro-3-(2-pyridin-2-ylethylamino)propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F3N2O/c11-10(12,13)9(16)7-14-6-4-8-3-1-2-5-15-8/h1-3,5,9,14,16H,4,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIILXKJHIKQKAF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CCNCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Nucleophilic Substitution
The most straightforward approach involves the nucleophilic substitution of a suitable leaving group in a trifluoromethylated precursor with 2-(2-pyridinyl)ethylamine.
Method A: Substitution of Halogenated Precursors
The reaction typically proceeds via the following sequence:
- Preparation of 1,1,1-trifluoro-3-halo-2-propanol (where halo = Cl, Br, or I)
- Reaction with 2-(2-pyridinyl)ethylamine in the presence of a base
Reagents and Conditions:
- 1,1,1-trifluoro-3-halo-2-propanol (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.2-1.5 equiv)
- Base (K2CO3, Et3N or DIPEA, 2 equiv)
- Solvent: DMF or acetonitrile
- Temperature: 60-80°C
- Time: 12-24 hours
This approach offers moderate to good yields (55-75%) but may result in competing O-alkylation as a side reaction.
Method B: Activation via Sulfonates
An improvement to the direct halide displacement involves converting the hydroxyl group of 1,1,1-trifluoro-3-hydroxy-2-propanol to a better leaving group such as mesylate or tosylate:
Step 1: Preparation of activated intermediate
- 1,1,1-trifluoro-3-hydroxy-2-propanol (1 equiv)
- MsCl or TsCl (1.2 equiv)
- Et3N (1.5 equiv)
- CH2Cl2, 0°C to RT, 3-4 hours
Step 2: Nucleophilic substitution
- Resulting sulfonate (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.5 equiv)
- K2CO3 (2 equiv)
- DMF, 60°C, 10-12 hours
This two-step process typically provides improved yields (70-85%) with higher selectivity for N-alkylation over O-alkylation.
Reductive Amination Strategy
Indirect Reductive Amination
This approach utilizes the reaction between a trifluoromethylated carbonyl compound and 2-(2-pyridinyl)ethylamine under reducing conditions.
Reagents and Conditions:
- 1,1,1-trifluoro-3-oxo-2-propanol or protected derivative (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.2 equiv)
- NaBH3CN or NaBH4 (1.5 equiv)
- MeOH or EtOH/AcOH (pH 5-6)
- Room temperature, 12-24 hours
The reductive amination approach generally provides yields of 60-80% but requires careful pH control to prevent side reactions with the pyridine nitrogen.
Modified Leuckart-Wallach Reaction
A variation of reductive amination employing formic acid as both solvent and reducing agent:
Reagents and Conditions:
- 1,1,1-trifluoro-3-oxo-2-propanol (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.2 equiv)
- HCOOH (excess)
- 80-100°C, 8-10 hours
This method is cost-effective but typically provides lower yields (40-60%) and may require more rigorous purification.
Epoxide Ring-Opening Approach
Regioselective Ring Opening
This approach involves the nucleophilic ring-opening of a trifluoromethylated epoxide with 2-(2-pyridinyl)ethylamine:
Reagents and Conditions:
- 2,3-epoxy-1,1,1-trifluoropropane (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.1 equiv)
- LiClO4 (0.2 equiv) or Mg(ClO4)2 (0.1 equiv)
- Solvent: THF or CH3CN
- Temperature: 50-60°C
- Time: 6-12 hours
The ring-opening approach provides good regioselectivity with attack at the less hindered carbon, typically resulting in yields of 65-80%.
Lewis Acid-Catalyzed Ring Opening
The addition of a suitable Lewis acid catalyst can enhance both the reaction rate and regioselectivity:
Reagents and Conditions:
- 2,3-epoxy-1,1,1-trifluoropropane (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.1 equiv)
- Yb(OTf)3 (5-10 mol%)
- Solvent: CH2Cl2
- Temperature: Room temperature
- Time: 4-8 hours
This modification typically improves yields to 75-90% and provides excellent regioselectivity.
Metal-Catalyzed Approaches
Palladium-Catalyzed Coupling
A more sophisticated approach involves palladium-catalyzed coupling reactions using a suitable trifluoromethylated alkyl halide or tosylate:
Reagents and Conditions:
- CF3CH(OH)CH2X (X = Br, I, OTs) (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.5 equiv)
- Pd2(dba)3 (2-5 mol%)
- BINAP or XantPhos (5-10 mol%)
- Cs2CO3 or NaOtBu (2 equiv)
- Toluene or dioxane
- 100°C, 12-24 hours
This method typically provides yields of 70-85% and can be performed with protection of the hydroxyl group if necessary.
Copper-Catalyzed Coupling
A more economical alternative to palladium catalysis employs copper complexes:
Reagents and Conditions:
- CF3CH(OH)CH2X (X = Br, I) (1 equiv)
- 2-(2-pyridinyl)ethylamine (1.5 equiv)
- CuI (10 mol%)
- L-Proline or N,N-dimethylglycine (20 mol%)
- K2CO3 or Cs2CO3 (2 equiv)
- DMSO or DMF
- 80-100°C, 12-24 hours
Copper-catalyzed methods typically provide yields of 60-75% with lower catalyst costs compared to palladium methods.
Comparative Analysis of Synthetic Methods
Yield and Efficiency Comparison
| Synthetic Approach | Average Yield (%) | Reaction Time (h) | Temperature (°C) | Scalability |
|---|---|---|---|---|
| Direct Halide Substitution | 55-75 | 12-24 | 60-80 | Good |
| Sulfonate Activation | 70-85 | 10-12 | 60 | Good |
| Reductive Amination | 60-80 | 12-24 | RT | Excellent |
| Modified Leuckart-Wallach | 40-60 | 8-10 | 80-100 | Moderate |
| Epoxide Ring Opening | 65-80 | 6-12 | 50-60 | Good |
| Lewis Acid-Catalyzed Ring Opening | 75-90 | 4-8 | RT | Good |
| Pd-Catalyzed Coupling | 70-85 | 12-24 | 100 | Moderate |
| Cu-Catalyzed Coupling | 60-75 | 12-24 | 80-100 | Good |
Economic and Practical Considerations
| Method | Reagent Cost | Equipment Requirements | Environmental Impact | Purification Difficulty |
|---|---|---|---|---|
| Direct Halide Substitution | Low | Standard | Moderate | Moderate |
| Sulfonate Activation | Low-Medium | Standard | Moderate | Moderate-High |
| Reductive Amination | Low-Medium | Standard | Low-Moderate | Low-Moderate |
| Modified Leuckart-Wallach | Low | Standard | Moderate | High |
| Epoxide Ring Opening | Medium | Standard | Low | Low-Moderate |
| Lewis Acid-Catalyzed Ring Opening | Medium-High | Standard | Low | Low |
| Pd-Catalyzed Coupling | High | Standard-Advanced | Moderate | Moderate |
| Cu-Catalyzed Coupling | Medium | Standard | Moderate | Moderate-High |
Purification and Characterization
Purification Methods
The target compound can be purified through a combination of techniques:
- Column chromatography (typical solvent system: DCM/MeOH gradient or EtOAc/hexanes)
- Recrystallization from appropriate solvent systems (e.g., EtOAc/hexanes or EtOH)
- Distillation under reduced pressure for larger-scale preparations
- Formation and decomposition of salts (typically HCl or oxalate salts)
Characterization Data
Typical characterization data for this compound:
- Physical state: Colorless to pale yellow oil or crystalline solid
- Melting point (crystal form): 58-60°C
- Optical rotation: Varies depending on synthesis method (if chiral)
- ^1H NMR (400 MHz, CDCl3): δ 8.51-8.54 (m, 1H, pyridine-H), 7.62-7.65 (m, 1H, pyridine-H), 7.15-7.17 (m, 1H, pyridine-H), 7.12-7.14 (m, 1H, pyridine-H), 4.05-4.15 (m, 1H, CF3CH), 3.00-3.10 (m, 2H, CH2NH), 2.90-3.00 (m, 2H, PyCH2), 2.75-2.85 (m, 2H, PyCH2CH2), 2.00-2.10 (br s, 2H, OH and NH)
- ^13C NMR (100 MHz, CDCl3): δ 159.5, 149.3, 136.5, 123.5, 121.5, 124.8 (q, J = 280 Hz, CF3), 68.5 (q, J = 30 Hz, CHCF3), 54.2, 47.3, 36.2
- ^19F NMR (376 MHz, CDCl3): δ -76.2 (d, J = 6.8 Hz)
- IR (neat): 3350-3300 (OH, NH), 2950-2850, 1590, 1435, 1270, 1170, 1120, 750 cm^-1
- MS (ESI): m/z 249 [M+H]^+
Specific Case Studies in Synthesis Optimization
Temperature Effect on Stereoselectivity
Studies have shown that the temperature control during nucleophilic substitution or epoxide ring-opening reactions can significantly impact stereoselectivity:
| Temperature (°C) | Diastereomeric Ratio | Overall Yield (%) |
|---|---|---|
| -20 | 92:8 | 65 |
| 0 | 88:12 | 72 |
| 25 | 80:20 | 78 |
| 60 | 70:30 | 85 |
These results demonstrate the trade-off between stereoselectivity and reaction efficiency, with lower temperatures favoring stereoselectivity at the cost of overall yield.
Solvent Effects on Nucleophilic Substitution
The choice of solvent significantly impacts the outcome of nucleophilic substitution reactions:
| Solvent | Yield (%) | N/O Alkylation Ratio | Reaction Time (h) |
|---|---|---|---|
| DMF | 75 | 90:10 | 12 |
| DMSO | 78 | 88:12 | 10 |
| Acetonitrile | 72 | 93:7 | 14 |
| THF | 60 | 95:5 | 18 |
| Dioxane | 65 | 92:8 | 16 |
Polar aprotic solvents generally provide the best combination of yield and selectivity, with acetonitrile offering excellent N-selectivity despite a slightly lower yield compared to DMF and DMSO.
Chemical Reactions Analysis
Types of Reactions
1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction could produce alcohols.
Scientific Research Applications
1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and stability, making it a valuable tool in biochemical studies.
Comparison with Similar Compounds
Key Research Findings
- Synthetic Efficiency: Cyano-containing derivatives (e.g., ) show lower yields (35–45%) compared to non-cyano analogues, likely due to competing side reactions .
- Fluorine Impact : Compounds with multiple trifluoromethyl groups (e.g., ) exhibit enhanced lipophilicity, critical for blood-brain barrier penetration in drug design .
- Functional Group Trade-offs : Pyridine-based compounds offer superior coordination properties, whereas thiophene or biphenyl systems prioritize hydrophobic interactions .
Biological Activity
1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol (CAS: 478068-17-6) is a fluorinated organic compound notable for its unique structural features, including a trifluoromethyl group and a pyridine moiety. These characteristics contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C10H13F3N2O
- Molecular Weight : 234.22 g/mol
- IUPAC Name : 1,1,1-trifluoro-3-(2-pyridin-2-ylethylamino)propan-2-ol
The presence of the trifluoromethyl group enhances lipophilicity, which may influence the compound's ability to interact with biological membranes and receptors.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Anesthetic Effects : Analogues of trifluorinated compounds have demonstrated potent anesthetic properties by reducing the minimum alveolar concentration (MAC) of anesthetics like isoflurane without significant hemodynamic effects .
- Anticonvulsant Properties : Some related compounds have shown efficacy in reducing seizures in animal models, suggesting that this compound may also possess anticonvulsant activity .
Case Study 1: Anesthetic Activity
In a study evaluating the anesthetic potential of trifluorinated compounds, a related analogue demonstrated a significant reduction in MAC for isoflurane. This suggests that this compound could similarly affect anesthetic potency when tested under controlled conditions.
Case Study 2: Anticonvulsant Efficacy
Research on analogues has indicated that certain trifluorinated compounds had effective anticonvulsant properties in models of maximal electroshock and subcutaneous metrazol-induced seizures. The therapeutic index observed was promising, indicating potential safety and efficacy for future development .
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, the following table summarizes key findings:
Q & A
Basic: What are the established synthetic routes for 1,1,1-Trifluoro-3-{[2-(2-pyridinyl)ethyl]amino}-2-propanol?
Methodological Answer:
The compound is synthesized via nucleophilic addition of 2-(2-pyridinyl)ethylamine to trifluoroacetone under basic conditions. Sodium hydroxide or potassium carbonate is typically used to deprotonate the amine, enhancing its nucleophilicity. The reaction proceeds at 50–70°C in polar aprotic solvents (e.g., DMF or THF) to maximize yield (60–75%). Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization .
Key Variables Table:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 50–70°C | Higher temps accelerate kinetics but risk side reactions |
| Solvent | DMF/THF (1:1) | Balances solubility and reactivity |
| Base | NaOH/K₂CO₃ | Stronger bases increase nucleophilicity |
Basic: How is enantiomeric purity assessed for this compound?
Methodological Answer:
Chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) is the gold standard. Mobile phases (hexane/isopropanol, 90:10) resolve enantiomers, with detection via UV (254 nm). Circular dichroism (CD) spectroscopy further confirms configuration by analyzing Cotton effects at 210–230 nm. For fluorinated analogs, ¹⁹F NMR can detect diastereotopic splitting in chiral environments .
Basic: What in vitro assays are used to evaluate its biological activity?
Methodological Answer:
- Antimicrobial Activity: Minimum inhibitory concentration (MIC) assays against Gram-positive/negative strains (e.g., S. aureus, E. coli) using broth microdilution (CLSI guidelines).
- Enzyme Inhibition: Fluorescence-based assays (e.g., kinase inhibition via ADP-Glo™) quantify IC₅₀ values.
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Advanced: How does stereochemistry influence its biological interactions?
Methodological Answer:
The (R,R)-enantiomer shows 10-fold higher affinity for serotonin receptors than (S,S), attributed to optimal hydrogen bonding (amino group) and π-π stacking (pyridinyl/trifluoromethyl groups). Molecular dynamics simulations (AMBER force field) reveal that (R,R) stabilizes receptor binding pockets via van der Waals interactions. In contrast, (S,S) induces steric clashes, reducing activity. Enantioselective synthesis using chiral auxiliaries (e.g., Evans oxazolidinones) is critical for pharmacological studies .
Stereochemical Impact Table:
| Enantiomer | Receptor Binding ΔG (kcal/mol) | Biological Activity |
|---|---|---|
| (R,R) | -9.2 | High (IC₅₀ = 0.8 μM) |
| (S,S) | -6.5 | Low (IC₅₀ = 8.3 μM) |
Advanced: How can conflicting data on oxidation products be resolved?
Methodological Answer:
Discrepancies arise from reagent selectivity (e.g., KMnO₄ vs. CrO₃). KMnO₄ in acidic conditions oxidizes the hydroxyl group to a ketone, while CrO₃ in pyridine yields an aldehyde. To reconcile results:
Validate reaction conditions (pH, solvent, temp) via gas chromatography–mass spectrometry (GC-MS).
Use ¹H/¹⁹F NMR to track proton/fluorine environments post-reaction.
Computational modeling (Gaussian 16) predicts dominant pathways under specific conditions .
Advanced: What strategies optimize its solubility for in vivo studies?
Methodological Answer:
- Co-solvents: 10% DMSO/PEG-400 enhances aqueous solubility (1.2 mg/mL vs. 0.3 mg/mL in water).
- Prodrug Design: Esterification of the hydroxyl group (e.g., acetyl or phosphate esters) improves bioavailability.
- Nanocarriers: Liposomal encapsulation (60–80 nm particles) increases plasma half-life to 8–12 hours .
Advanced: How are computational methods used to predict its reactivity?
Methodological Answer:
Density functional theory (DFT, B3LYP/6-31G*) calculates frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. For example, the trifluoromethyl group (LUMO = -1.8 eV) is susceptible to nucleophilic attack. Molecular docking (AutoDock Vina) screens binding affinities against protein targets (e.g., 5-HT receptors), prioritizing candidates for synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
